molecular formula C6H5ClN4 B595013 4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1211520-57-8

4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B595013
CAS No.: 1211520-57-8
M. Wt: 168.584
InChI Key: WLEFOJZUNXANLB-UHFFFAOYSA-N
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Description

4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of downstream signaling pathways like Ras/Erk and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Biological Activity

4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological activity, and potential therapeutic applications based on various research findings.

The synthesis of this compound typically involves cyclization reactions starting from 4-chloropyridine-3-carboxylic acid and hydrazine hydrate. The reaction conditions can be optimized for yield and purity, often utilizing green chemistry principles to minimize waste during production .

Key Reactions

  • Substitution Reactions : The chlorine atom at the 4-position can be substituted with various nucleophiles (amines, thiols) under suitable conditions.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives that may exhibit distinct biological activities .

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly tropomyosin receptor kinases (TRKs). By binding to the active sites of these kinases, the compound inhibits signaling pathways such as Ras/Erk and PI3K/Akt, which are crucial in cell proliferation and differentiation . This inhibition suggests potential applications in cancer therapy.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to inhibit cancer cell proliferation in vitro by targeting TRKs. In particular, studies have demonstrated its effectiveness against various cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer agents .

Antiviral Potential

The compound has also been investigated for its antiviral activity. Certain derivatives of pyrazolo[3,4-b]pyridine structures have shown efficacy against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). These studies highlight the potential of this compound in antiviral drug development .

Analgesic Effects

In preclinical models, compounds related to this compound have exhibited analgesic properties by acting as sigma-1 receptor antagonists. These compounds demonstrated significant antinociceptive effects in pain models in mice, indicating their potential use in pain management therapies .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

Study Findings
Study 1 Identified as a potent inhibitor of TRKs with significant anticancer activity against multiple cell lines.
Study 2 Demonstrated analgesic effects through sigma-1 receptor antagonism in mouse models.
Study 3 Showed antiviral activity against tobacco mosaic virus and HSV in vitro.

Properties

IUPAC Name

4-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEFOJZUNXANLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269042
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-57-8
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211520-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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